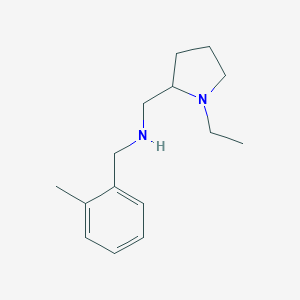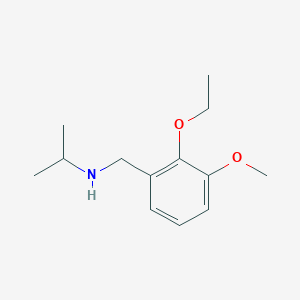
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine, also known as EPH, is a psychoactive substance that belongs to the class of stimulants. EPH is a relatively new research chemical that has gained attention in recent years due to its potential use in scientific research.
作用机制
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have similar effects to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the bronchioles, leading to increased oxygen intake. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have a lower abuse potential than other stimulants.
实验室实验的优点和局限性
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. It has a lower abuse potential than other stimulants, making it safer to handle in a lab setting. However, 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is still a relatively new research chemical, and more research is needed to fully understand its effects.
未来方向
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several potential future directions for research. It could be studied for its potential use in treating ADHD and narcolepsy. It could also be studied for its potential use as a cognitive enhancer. More research is needed to fully understand the effects of 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine and its potential uses.
合成方法
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is synthesized by the reaction between 2-methylbenzyl chloride and 1-ethylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
科学研究应用
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines and cocaine. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
产品名称 |
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine |
|---|---|
分子式 |
C15H24N2 |
分子量 |
232.36 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-6-9-15(17)12-16-11-14-8-5-4-7-13(14)2/h4-5,7-8,15-16H,3,6,9-12H2,1-2H3 |
InChI 键 |
ABSIFLHDOZCSOW-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
规范 SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)